1-Hydroxypyrene Glucuronide

Descripción general

Descripción

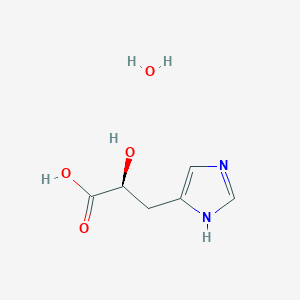

1-Hydroxypyrene glucuronide is a member of pyrenes.

Mecanismo De Acción

1-Hydroxypyrene Glucuronide (1-OHP-G), also known as 1-Hydroxypyrene beta-D-Glucuronide, is a metabolite of pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound plays a significant role in the body’s response to PAH exposure and is often used as a biomarker for such exposure .

Target of Action

The primary target of 1-OHP-G is the body’s metabolic system, specifically the glucuronidation pathway. This pathway is responsible for the detoxification of a wide range of substances, including PAHs .

Mode of Action

When pyrene enters the body, it is metabolized to form 1-hydroxypyrene (1-OHP), which is then further metabolized to form 1-OHP-G for urinary secretion . This transformation is part of the body’s natural detoxification process, converting lipophilic compounds into water-soluble metabolites that can be easily excreted .

Biochemical Pathways

The biochemical pathway involved in the action of 1-OHP-G is the glucuronidation pathway. This pathway is a part of phase II metabolism, where substances are conjugated with glucuronic acid to increase their solubility and facilitate their excretion .

Pharmacokinetics

The pharmacokinetics of 1-OHP-G involves its formation from 1-OHP and its subsequent excretion in the urine. The compound is rapidly excreted, with most of it being eliminated from the body within 24 hours . The levels of 1-OHP-G in the urine can be used to assess the extent of PAH exposure .

Result of Action

The formation of 1-OHP-G and its excretion in the urine is a protective mechanism that helps to reduce the body’s exposure to harmful PAHs. The presence of 1-OHP-G in the urine is an indication of this protective mechanism in action .

Action Environment

The action of 1-OHP-G can be influenced by various environmental factors. For instance, occupational and environmental sources of PAHs, such as manufacturing processes, vehicle exhaust, cigarette smoke, and dietary intake, can increase the levels of 1-OHP-G in the urine . Furthermore, lifestyle factors such as smoking and consumption of chargrilled food can also increase the levels of this PAH metabolite in urine .

Análisis Bioquímico

Biochemical Properties

1-Hydroxypyrene Glucuronide plays a crucial role in the detoxification and excretion of pyrene. It is formed through the conjugation of 1-hydroxypyrene with glucuronic acid, a process catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). This conjugation increases the water solubility of 1-hydroxypyrene, facilitating its excretion in urine . The interaction between this compound and UGT is essential for the detoxification of PAHs, preventing their accumulation and potential harmful effects in the body .

Cellular Effects

This compound influences various cellular processes, particularly those related to detoxification and excretion. It is primarily excreted in urine, indicating its role in renal clearance. The compound does not significantly affect cell signaling pathways or gene expression directly, but its formation and excretion are indicative of the body’s response to PAH exposure .

Molecular Mechanism

The molecular mechanism of this compound involves its formation through the action of UDP-glucuronosyltransferase. This enzyme catalyzes the transfer of glucuronic acid to 1-hydroxypyrene, forming the glucuronide conjugate. This process enhances the solubility of 1-hydroxypyrene, allowing it to be more easily excreted in urine . The glucuronide conjugate is more fluorescent than free 1-hydroxypyrene, making it a sensitive biomarker for PAH exposure .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied extensively. The compound is stable under typical storage conditions and does not degrade significantly over time . Long-term studies have shown that the levels of this compound in urine can vary depending on the duration and intensity of PAH exposure .

Dosage Effects in Animal Models

Studies in animal models have shown that the levels of this compound in urine increase with higher doses of PAH exposure . At low doses, the compound is efficiently excreted without adverse effects. At high doses, there may be toxic effects due to the overwhelming of detoxification pathways .

Metabolic Pathways

This compound is involved in the metabolic pathway of pyrene detoxification. After pyrene is absorbed into the body, it is metabolized by cytochrome P450 enzymes to form 1-hydroxypyrene. This intermediate is then conjugated with glucuronic acid by UDP-glucuronosyltransferase to form this compound, which is subsequently excreted in urine .

Transport and Distribution

This compound is primarily transported in the bloodstream to the kidneys, where it is excreted in urine. The compound does not accumulate significantly in tissues, as it is rapidly excreted following its formation . The transport of this compound is facilitated by its increased water solubility due to glucuronidation .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it is formed by UDP-glucuronosyltransferase. The compound does not have specific targeting signals or post-translational modifications that direct it to specific organelles . Its activity is mainly associated with its role in detoxification and excretion .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O7/c23-17-18(24)20(21(26)27)29-22(19(17)25)28-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17-20,22-25H,(H,26,27)/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCREAQPYGLZLI-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912310 | |

| Record name | 1-Hydroxypyrene β-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154717-05-2 | |

| Record name | 1-Hydroxypyrene glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154717-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxypyrene β-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is 1-hydroxypyrene glucuronide (1-OHPG) considered a valuable biomarker for PAH exposure?

A1: 1-OHPG is a metabolite of pyrene, a common PAH found in combustion products. Measuring 1-OHPG in urine provides a reliable estimate of recent exposure to PAHs from sources like vehicle exhaust, tobacco smoke, and grilled food. [, , , , ]. This is because pyrene is readily metabolized to 1-hydroxypyrene, which is then rapidly conjugated with glucuronic acid to form 1-OHPG [].

Q2: How do 1-OHPG levels vary across different populations and exposure scenarios?

A2: Studies have revealed significant variations in 1-OHPG levels depending on factors such as geographic location, occupation, smoking status, and dietary habits. For instance, residents of Linxian, China, a region with high esophageal cancer rates and heavy coal use, exhibited elevated 1-OHPG concentrations comparable to smokers [, ]. Similarly, workers in industries with high PAH exposure, such as shipbuilding, steel plants, and waste incineration, showed significantly higher 1-OHPG levels compared to those with lower exposure [, , , , ]. These findings underscore the importance of considering individual factors when interpreting 1-OHPG levels as a biomarker of PAH exposure.

Q3: What is the significance of measuring 1-OHPG in environmental health research?

A4: 1-OHPG serves as a valuable tool for biomonitoring PAH exposure in populations, helping researchers assess the effectiveness of environmental regulations and public health interventions aimed at reducing PAH-related health risks [, ]. By monitoring 1-OHPG levels, researchers can gain insights into the extent of PAH exposure and its potential implications for human health.

Q4: How do genetic factors, specifically polymorphisms in genes encoding PAH-metabolizing enzymes, affect 1-OHPG levels?

A5: Studies have shown that genetic variations in enzymes involved in PAH metabolism, such as cytochrome P450 enzymes (CYPs) and glutathione S-transferases (GSTs), can influence 1-OHPG concentrations. Notably, polymorphisms in the CYP1B1 gene have been strongly linked to variations in urinary 1-OHPG levels [, , , ]. Individuals with certain CYP1B1 variants may exhibit altered PAH metabolism, leading to either higher or lower 1-OHPG excretion. Understanding these genetic influences is crucial for accurate interpretation of 1-OHPG as a biomarker.

Q5: What analytical methods are commonly employed for measuring 1-OHPG in urine?

A5: Several techniques are available for quantifying 1-OHPG in urine, each with its own advantages and limitations. Here are some commonly used methods:

Q6: How do researchers ensure the accuracy and reliability of 1-OHPG measurements?

A7: Rigorous quality control and method validation are crucial in 1-OHPG analysis. Researchers utilize certified reference materials, perform inter-laboratory comparisons, and assess method performance parameters like accuracy, precision, and specificity to guarantee reliable and comparable results [, ].

Q7: What is the chemical structure of this compound?

A7: this compound is formed when 1-hydroxypyrene, a metabolite of pyrene, undergoes glucuronidation. This process involves the attachment of glucuronic acid to the 1-hydroxypyrene molecule. The resulting structure is a more water-soluble conjugate that can be readily excreted in urine.

Q8: What are the key spectroscopic characteristics of 1-OHPG?

A9: 1-OHPG exhibits distinct fluorescence properties. Its fluorescence spectrum is characterized by excitation and emission wavelengths that allow for its sensitive and selective detection in biological matrices like urine [, , ]. The fluorescence intensity of 1-OHPG is considerably higher than that of its parent compound, 1-hydroxypyrene, making it a more sensitive biomarker for PAH exposure [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

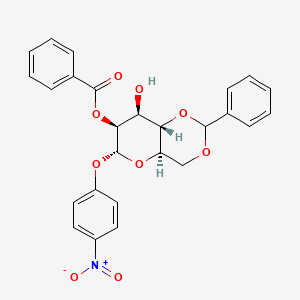

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)

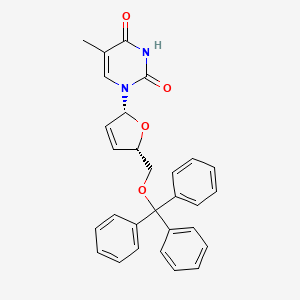

![1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one](/img/structure/B1140205.png)

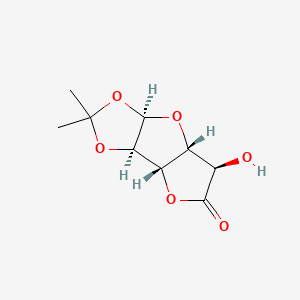

![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)